molecular formula C16H24N2O2 B2658685 rac-tert-butylN-[(1R,3R)-3-(4-aminophenyl)cyclopentyl]carbamate,trans CAS No. 2470279-30-0

rac-tert-butylN-[(1R,3R)-3-(4-aminophenyl)cyclopentyl]carbamate,trans

Cat. No.: B2658685
CAS No.: 2470279-30-0
M. Wt: 276.38
InChI Key: JGMYJBZHVQYVNE-TZMCWYRMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butylN-[(1R,3R)-3-(4-aminophenyl)cyclopentyl]carbamate, trans typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The process would be scaled up to accommodate larger quantities, with additional steps for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: rac-tert-butylN-[(1R,3R)-3-(4-aminophenyl)cyclopentyl]carbamate, trans can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Mechanism of Action

The mechanism of action of rac-tert-butylN-[(1R,3R)-3-(4-aminophenyl)cyclopentyl]carbamate, trans involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

  • tert-butylN-[(1R,3R)-3-(4-aminophenyl)cyclopentyl]carbamate
  • tert-butylN-[(1R,3R)-3-(4-hydroxyphenyl)cyclopentyl]carbamate
  • tert-butylN-[(1R,3R)-3-(4-methylphenyl)cyclopentyl]carbamate

Uniqueness: rac-tert-butylN-[(1R,3R)-3-(4-aminophenyl)cyclopentyl]carbamate, trans is unique due to its specific structural configuration and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for research and development in various scientific fields .

Properties

IUPAC Name

tert-butyl N-[(1R,3R)-3-(4-aminophenyl)cyclopentyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-14-9-6-12(10-14)11-4-7-13(17)8-5-11/h4-5,7-8,12,14H,6,9-10,17H2,1-3H3,(H,18,19)/t12-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMYJBZHVQYVNE-TZMCWYRMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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